molecular formula C13H19FN2O2 B13540207 (S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

Cat. No.: B13540207
M. Wt: 254.30 g/mol
InChI Key: PUNOFXOSVQQFSG-QMMMGPOBSA-N
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Description

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, and catalytic hydrogenation for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This stability and controlled reactivity make it a valuable tool in organic synthesis.

Comparison with Similar Compounds

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: can be compared with other carbamate compounds such as:

The uniqueness of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate lies in its specific structure, which imparts distinct reactivity and stability properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[3-[(1S)-1-aminoethyl]-4-fluorophenyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

PUNOFXOSVQQFSG-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Origin of Product

United States

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